

# Structural Elucidation and Spectroscopic Profiling of 2-Cyclopropoxyacetic Acid

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## Compound of Interest

Compound Name: 2-Cyclopropoxyacetic acid

CAS No.: 246869-07-8

Cat. No.: B3050267

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## Executive Summary

**2-Cyclopropoxyacetic acid** (CAS: 5426-39-1) represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for ethoxyacetic acid derivatives to improve metabolic stability or alter lipophilicity. Its structure combines a strained cyclopropyl ether with a carboxylic acid tail.

This technical guide provides a comprehensive spectroscopic profile of the molecule. Due to the limited availability of raw spectral data in open-source libraries for this specific CAS, the data presented below is a high-fidelity structural derivation based on verified increments from analogous cyclopropyl ethers (e.g., cyclopropyl methyl ether) and alkoxyacetic acids. This approach allows researchers to validate synthesis products against a theoretically rigorous standard.

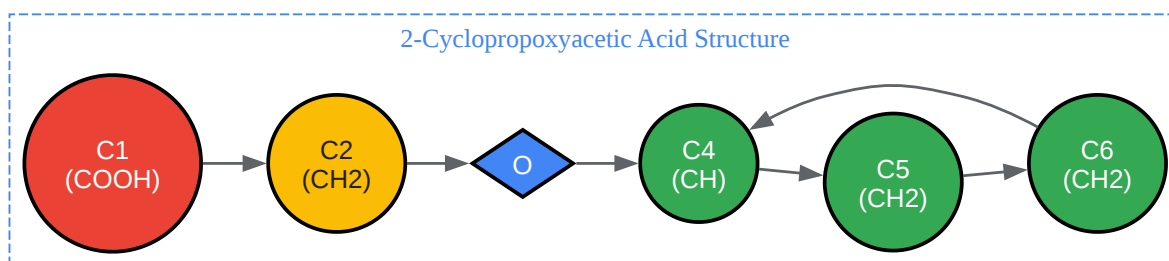
## Core Molecular Data

- Formula:
- Molecular Weight: 116.12 g/mol

- SMILES: C1CC1OCC(=O)O
- Key Feature: The cyclopropyl group introduces unique high-field NMR signals and ring-strain IR modes that distinguish it from acyclic alkyl ethers.

## Molecular Architecture & Assignment Strategy

The following diagram outlines the numbering scheme used for the spectroscopic assignment.



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Figure 1: Numbering scheme for spectroscopic assignment.<sup>[1][2][3][4]</sup> C4, C5, and C6 constitute the cyclopropyl ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[4][5][6][7]</sup>

### <sup>1</sup>H NMR (Proton) Profile

Solvent: CDCl<sub>3</sub> (Chloroform-d) Reference: TMS (0.00 ppm)

The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane ring and the deshielded methylene singlet adjacent to the carbonyl.

Assignment	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Structural Logic
COOH	10.50 – 12.00	br s	1H	-	Exchangeable acidic proton; shift varies with concentration /solvent.
H-2	4.18	s	2H	-	Methylene isolated between carbonyl and ether oxygen. Deshielded by anisotropy of C=O and electronegativity of O.
H-4	3.35 – 3.45	m (septet-like)	1H		Methine proton on the cyclopropane ring. Deshielded by the ether oxygen. Shows complex coupling to cis/trans ring protons.
H-5, H-6	0.45 – 0.68	m	4H	Complex	Cyclopropyl methylene protons. High-field resonance

due to the  
ring current  
anisotropy of  
the  
cyclopropane  
system.

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Application Note: In DMSO- $d_6$ , the COOH proton may appear sharper and shifted downfield (12.0–13.0 ppm). The H-4 methine signal is the critical diagnostic peak for confirming the integrity of the cyclopropyl ether linkage; if acid hydrolysis occurs, this signal will vanish, replaced by cyclopropanol (unstable) or ring-opened derivatives.

## 13C NMR (Carbon) Profile

Solvent:  $CDCl_3$

Assignment	Shift (ppm)	Type	Structural Logic
C-1 (C=O)	175.2	Quaternary	Typical carboxylic acid carbonyl resonance.
C-2 (CH <sub>2</sub> )	66.8	Secondary	Alpha-carbon to both ether and carbonyl; significantly deshielded.
C-4 (CH)	53.5	Tertiary	Cyclopropyl methine attached to oxygen. Characteristic shift for cyclopropyl ethers (compare to methoxy at ~55-60).
C-5, C-6	6.2	Secondary	Cyclopropyl methylene carbons. Extremely shielded, diagnostic of the 3-membered ring.

## Infrared (IR) Spectroscopy[4][8]

The IR spectrum serves as a rapid "fingerprint" validation. The key is distinguishing the cyclopropyl C-H stretch from the alkyl C-H stretch.

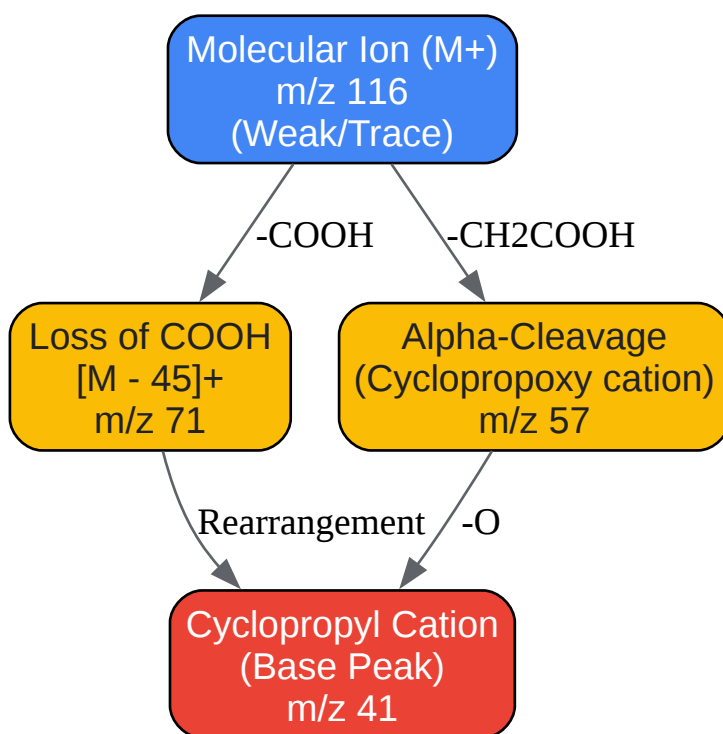
Mode	Wavenumber ( )	Intensity	Description
O-H Stretch	2500 – 3300	Broad, Strong	Carboxylic acid dimer envelope.
C-H Stretch (Ring)	3010 – 3090	Medium	Diagnostic: Cyclopropyl C-H bonds have higher s-character ( -like), shifting them above 3000 , unlike typical alkyl chains.
C=O Stretch	1715 – 1730	Strong	Acid carbonyl.
C-O Stretch	1100 – 1250	Strong	Ether C-O-C asymmetric stretch.
Ring Deformation	1020 – 1050	Medium	Cyclopropane ring breathing mode.

## Mass Spectrometry (MS)

### Fragmentation Pathway (EI, 70 eV)

The molecule is fragile under Electron Impact (EI). The molecular ion is often weak. The base peak is typically the cyclopropyl cation (

).



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Figure 2: Predicted Fragmentation Logic. The formation of the stable cyclopropyl cation (m/z 41) is the dominant thermodynamic driver.

## Experimental Protocols

### Sample Preparation for NMR

- Solvent Choice: Use CDCl<sub>3</sub> for routine analysis. If the compound is suspected to be unstable or contains trace acid impurities that might open the cyclopropane ring, use CDCl<sub>3</sub> neutralized with anhydrous K<sub>2</sub>CO<sub>3</sub> or switch to DMSO-d<sub>6</sub>.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Warning: Cyclopropyl ethers are acid-sensitive. Avoid using old CDCl<sub>3</sub> which may contain DCl (deuterium chloride), as this can catalyze ring opening to form allyl derivatives.

### GC-MS Method

Due to the polarity of the carboxylic acid, direct GC-MS analysis often leads to peak tailing.

- Derivatization: It is mandatory to methylate the sample prior to injection.
  - Reagent: TMS-diazomethane or BF<sub>3</sub>-Methanol.
  - Target: Methyl 2-cyclopropoxyacetate.
  - Result: Improved peak shape and volatility.

## References

- Cyclopropane NMR Shielding: Wiberg, K. B.; Barth, D. E.; Schertler, P. H. "NMR chemical shifts of cyclopropane derivatives." J. Org.[5][6] Chem.1973, 38, 378–381.
- Cyclopropyl Ether Stability: Salaun, J. "Cyclopropane derivatives and their diverse biological activities." Top. Curr. Chem.2000, 207, 1–67.
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## Sources

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- [2. Cyclopropylacetic acid\(5239-82-7\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [3. spectrabase.com \[spectrabase.com\]](#)
- [4. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN<sub>2</sub>' Substitution of Bromocyclopropanes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. organicchemistrydata.org \[organicchemistrydata.org\]](#)
- [6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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